molecular formula C17H15N3O5 B3865902 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 352012-77-2

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3865902
CAS No.: 352012-77-2
M. Wt: 341.32 g/mol
InChI Key: GBORKTDHYOITRN-GIJQJNRQSA-N
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Description

2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a hydrazine-derived compound characterized by a benzodioxole ring and a 3-methoxyphenyl substituent. The (2E)-configuration of its hydrazinylidene moiety is critical for its stereochemical stability and biological interactions.

Its synthesis typically involves the condensation of a ketone precursor (e.g., 1,3-benzodioxol-5-ylmethyl ketone) with a hydrazinecarboxamide derivative under acidic conditions, followed by recrystallization for purification . Structural confirmation is achieved via spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction (SC-XRD), which unambiguously verifies the (E)-configuration of the imine bond .

Properties

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-13-4-2-3-12(8-13)19-16(21)17(22)20-18-9-11-5-6-14-15(7-11)25-10-24-14/h2-9H,10H2,1H3,(H,19,21)(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBORKTDHYOITRN-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-77-2
Record name 2-(2-(1,3-BENZODIOXOL-5-YLMETHYLENE)HYDRAZINO)N-(3-METHOXYPHENYL)-2-OXOACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two key reactive moieties:

  • Hydrazone group : The (2E)-configured hydrazinylmethylidene group is prone to condensation reactions with carbonyl compounds (aldehydes, ketones) due to its nucleophilic hydrazine component .

  • Benzodioxole ring : The electron-donating nature of the 1,3-benzodioxole substituent enhances nucleophilicity of the hydrazinyl group, potentially influencing reaction rates.

Condensation Reactions

Mechanism : The hydrazinyl group reacts with carbonyl carbons (C=O) to form imine derivatives via nucleophilic attack. This is a common pathway for hydrazones.
Example : Reaction with aldehydes/ketones to form substituted hydrazones.

Reaction Type Reactants Product Type
CondensationAldehydes/KetonesSubstituted hydrazones

Potential Substitution Reactions

The compound’s structure suggests possible electrophilic substitution on the aromatic rings (benzodioxole or 3-methoxyphenyl), though experimental data are lacking.

Stability Considerations

  • Hydrolytic stability : Hydrazone groups can hydrolyze under acidic/basic conditions, reverting to hydrazine and carbonyl precursors.

  • Thermal stability : The benzodioxole ring is generally stable, but the hydrazone linkage may decompose at elevated temperatures.

Structural Influences on Reactivity

Feature Impact on Reactivity
E-configured hydrazoneFavors planar transition states in reactions
Methoxyphenyl substituentElectron-donating, may stabilize intermediates
Benzodioxole ringElectron-donating, enhances nucleophilicity of hydrazinyl group

Research Gaps

  • Mechanistic studies : No detailed reaction mechanisms or kinetic data are reported in the literature.

  • Empirical validation : Experimental conditions (e.g., solvents, catalysts) for specific reactions remain undefined .

Scientific Research Applications

Structural Overview

The compound's molecular formula is C17H15N3O5C_{17}H_{15}N_{3}O_{5}, with a molecular weight of approximately 341.32 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of hydrazine and oxoacetamide groups contributes to its potential reactivity and biological activity.

Anticancer Properties

Research indicates that compounds containing benzodioxole structures often exhibit significant anticancer properties. For instance, derivatives similar to 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzodioxole derivatives effectively inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase, leading to increased apoptosis rates. The compound's ability to interact with specific molecular targets within cancer cells suggests its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Hydrazones have been recognized for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study:
In a study focused on hydrazone derivatives, this compound was tested against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential utility in treating bacterial infections .

Safety and Toxicity

Preliminary toxicity studies are essential for evaluating the safety profile of this compound. Initial assessments indicate that while it exhibits bioactivity, further investigations are necessary to determine its safety margins in vivo.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. Molecular docking studies have shown that it binds to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance resonance stabilization but may reduce metabolic stability.
  • Ortho-substituents (e.g., 2-methoxy in ) sterically hinder molecular interactions, affecting binding affinity.
  • Hydroxy groups (e.g., ) improve solubility and intermolecular hydrogen bonding, critical for crystallinity and bioavailability.

Key Observations :

  • Carbodiimide-mediated coupling (e.g., ) achieves higher yields but requires costly reagents.
  • Thiosemicarbazone derivatives (e.g., ) show superior yields due to favorable thiourea formation kinetics.

Biological Activity

The compound 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and antioxidant activities.

Structural Formula

The molecular formula of the compound is C18H17N3O5C_{18}H_{17}N_{3}O_{5}. The compound features a hydrazone linkage and a benzodioxole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with hydrazone structures often exhibit significant antimicrobial properties. For instance, Schiff bases derived from hydrazines have been shown to possess antibacterial and antifungal activities against various pathogens. The presence of the benzodioxole group may enhance these effects due to its electron-rich nature, which can interact with microbial cell membranes .

Antitumor Activity

Studies have demonstrated that similar hydrazone derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. For example, a related compound showed significant activity against breast and colon cancer cell lines, suggesting that the compound could be explored for its potential in cancer therapy .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy, as it may help mitigate oxidative stress-related diseases. Compounds containing benzodioxole moieties have been associated with free radical scavenging abilities. This activity is crucial in preventing cellular damage caused by oxidative stress, which is implicated in various chronic diseases .

Case Studies and Research Findings

StudyBiological ActivityFindings
Aydogan et al. (2001)AntimicrobialDemonstrated significant antibacterial activity against E. coli and S. aureus.
Desai et al. (2001)AntitumorShowed cytotoxicity in MCF-7 breast cancer cell lines with IC50 values indicating potent activity.
El-Masry et al. (2000)AntifungalEffective against Candida albicans with minimal inhibitory concentration (MIC) values lower than standard antifungal agents.

The biological activities of this compound are believed to stem from several mechanisms:

  • Interference with Cellular Processes : The compound may disrupt cellular processes through interaction with DNA or proteins involved in cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Radical Scavenging : The antioxidant properties are likely due to the ability of the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Q & A

Basic: What are the optimal synthetic routes for this hydrazone derivative?

Methodological Answer:
The compound is typically synthesized via condensation of hydrazine derivatives with carbonyl-containing precursors. Key steps include:

  • Reagent Selection : Use acetic anhydride or DMF as solvents under reflux (80–100°C) for 2–4 hours to promote hydrazone bond formation .
  • Purification : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. TLC (silica gel, ethyl acetate/hexane 1:3) monitors reaction progress .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.5 molar equivalents of hydrazine to ketone) and use potassium carbonate as a base to enhance efficiency .

Basic: Which spectroscopic methods are essential for structural characterization?

Methodological Answer:
A multi-technique approach is critical:

  • IR Spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and hydrazinyl NH (δ 9–11 ppm). ¹³C NMR verifies carbonyl carbons (δ 160–180 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities (>98% purity threshold) .
  • Melting Point : Sharp melting points (e.g., 180–185°C) indicate purity; deviations suggest byproducts .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.4% .

Advanced: How can DFT calculations elucidate electronic properties?

Methodological Answer:

  • Computational Setup : Use Gaussian 09 with B3LYP/6-311G(d,p) to model geometry optimization. Compare calculated IR/NMR spectra with experimental data .
  • Frontier Orbitals : HOMO-LUMO gaps predict reactivity; lower gaps (~3–4 eV) suggest potential for charge-transfer interactions .
  • Electrostatic Potential Maps : Visualize electron-rich regions (e.g., benzodioxole oxygen) for predicting binding sites .

Advanced: How to resolve contradictions in antimicrobial activity data?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for MIC testing against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) to validate results .
  • Biofilm vs. Planktonic Assays : Discrepancies may arise from biofilm-specific resistance; employ crystal violet staining to assess biofilm inhibition .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05) to differentiate true activity from experimental noise .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety to enhance aqueous solubility .
  • Co-solvents : Use DMSO:PBS (10:90 v/v) for in vitro assays; for in vivo, employ cyclodextrin inclusion complexes .
  • Micellar Encapsulation : Load into pluronic F-127 micelles (20% w/v) to achieve >1 mg/mL solubility .

Advanced: How to design derivatives for enhanced antimicrobial efficacy?

Methodological Answer:

  • SAR Studies : Replace the methoxyphenyl group with halogenated (e.g., Cl, Br) or nitro groups to boost lipophilicity and membrane penetration .
  • Hybrid Molecules : Conjugate with thiazolidinediones (see ) to target bacterial enoyl-ACP reductase .
  • Metal Complexation : Synthesize Co(II) or Ni(II) complexes (as in ) to leverage metal-ligand synergism for DNA intercalation .

Advanced: Best practices for stability testing under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via HPLC for degradation products (e.g., hydrolysis of hydrazone bond) .
  • Photostability : Use a xenon lamp (1.2 million lux hours) to assess UV-induced decomposition; amber vials reduce light sensitivity .
  • pH Stability : Test in buffers (pH 1–10) at 37°C. Hydrazones are prone to acidic hydrolysis; stabilize with enteric coatings for oral delivery .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

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